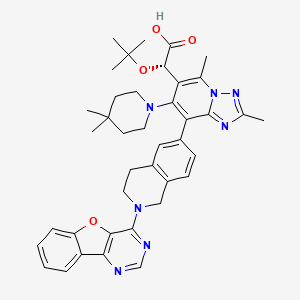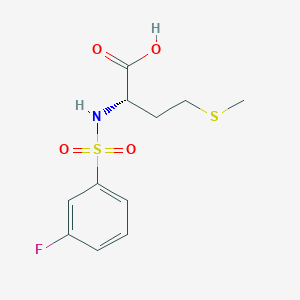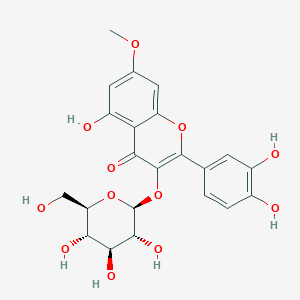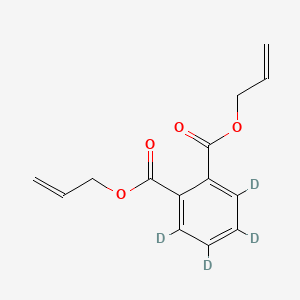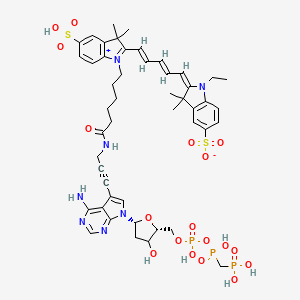
Cy5-dATP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy5-dATP, also known as Cyanine 5-deoxyadenosine triphosphate, is a dye-modified deoxyadenosine triphosphate widely used in non-radioactive DNA labeling reactions. This compound is particularly useful in various enzymatic incorporation methods such as reverse transcription, nick translation, random primed labeling, and polymerase chain reaction (PCR). This compound is known for its red fluorescence, making it an essential tool in fluorescence in situ hybridization (FISH) probes and microarray-based experiments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cy5-dATP is synthesized through the modification of deoxyadenosine triphosphate (dATP) with the Cy5 dye. The process involves the conjugation of the Cy5 dye to the deoxyadenosine triphosphate molecule, typically through a series of chemical reactions that ensure the stability and functionality of the final product. The reaction conditions often include the use of specific solvents, temperature control, and pH adjustments to optimize the yield and purity of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and high throughput. The process includes rigorous quality control measures to maintain the stability and fluorescence properties of the compound. The final product is usually stored at low temperatures and protected from light to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Cy5-dATP undergoes various chemical reactions, including:
Substitution Reactions: The Cy5 dye is attached to the deoxyadenosine triphosphate through substitution reactions.
Enzymatic Incorporation: This compound is incorporated into DNA strands through enzymatic reactions such as reverse transcription, nick translation, and PCR
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Solvents: Water, ethanol, and other organic solvents.
Enzymes: DNA polymerases, reverse transcriptases, and other enzymes involved in DNA synthesis.
Buffers: Tris-HCl, EDTA, and other buffering agents to maintain optimal pH conditions
Major Products Formed
The major products formed from the reactions involving this compound are Cy5-labeled DNA strands, which exhibit red fluorescence. These labeled DNA strands are used in various molecular biology applications, including FISH and microarray experiments .
Wissenschaftliche Forschungsanwendungen
Cy5-dATP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of fluorescently labeled DNA for various analytical techniques.
Biology: Essential in studying gene expression, DNA-protein interactions, and cellular processes through fluorescence-based assays.
Medicine: Utilized in diagnostic techniques such as FISH to detect genetic abnormalities and in the development of new therapeutic approaches.
Industry: Applied in the production of diagnostic kits and research tools for molecular biology laboratories
Wirkmechanismus
Cy5-dATP exerts its effects through the incorporation of the Cy5 dye into DNA strands. The Cy5 dye provides red fluorescence, which allows for the visualization and analysis of DNA in various experimental setups. The molecular targets of this compound include DNA polymerases and other enzymes involved in DNA synthesis. The pathways involved in its mechanism of action are primarily related to the enzymatic incorporation of the dye-labeled nucleotide into DNA strands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy3-dATP: Another dye-modified deoxyadenosine triphosphate with green fluorescence.
Fluorescein-dATP: A dye-modified deoxyadenosine triphosphate with green fluorescence.
Rhodamine-dATP: A dye-modified deoxyadenosine triphosphate with red fluorescence
Uniqueness of Cy5-dATP
This compound is unique due to its red fluorescence, which provides distinct advantages in multiplexing experiments where multiple fluorescent labels are used. Its stability and high quantum yield make it a preferred choice for various molecular biology applications, including FISH and microarray-based experiments .
Eigenschaften
Molekularformel |
C48H60N7O18P3S2 |
|---|---|
Molekulargewicht |
1180.1 g/mol |
IUPAC-Name |
(2E)-2-[(2E,4E)-5-[1-[6-[3-[4-amino-7-[(2R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonomethyl)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C48H60N7O18P3S2/c1-6-53-36-20-18-32(77(65,66)67)24-34(36)47(2,3)40(53)15-9-7-10-16-41-48(4,5)35-25-33(78(68,69)70)19-21-37(35)54(41)23-12-8-11-17-42(57)50-22-13-14-31-27-55(46-44(31)45(49)51-29-52-46)43-26-38(56)39(72-43)28-71-76(63,64)73-75(61,62)30-74(58,59)60/h7,9-10,15-16,18-21,24-25,27,29,38-39,43,56H,6,8,11-12,17,22-23,26,28,30H2,1-5H3,(H8-,49,50,51,52,57,58,59,60,61,62,63,64,65,66,67,68,69,70)/t38?,39-,43-/m1/s1 |
InChI-Schlüssel |
LIKXZLMYQRRWPK-ZDBKWBDUSA-N |
Isomerische SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C6=NC=NC(=C56)N)[C@H]7CC([C@H](O7)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)(C)C |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C6=NC=NC(=C56)N)C7CC(C(O7)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


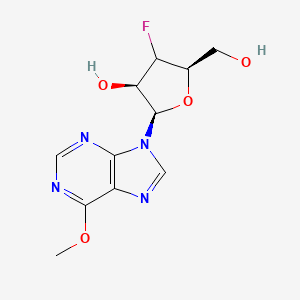
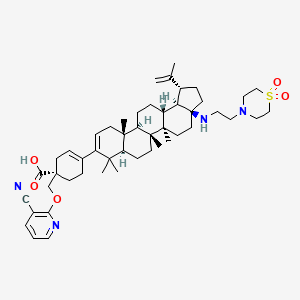
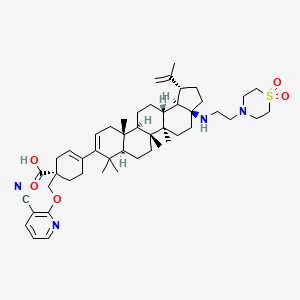
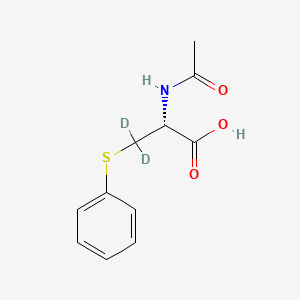
![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)
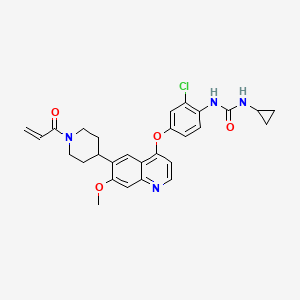
![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)
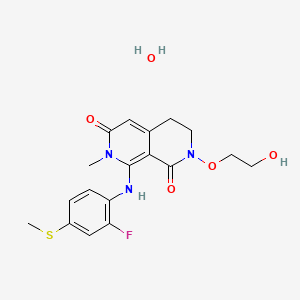
![(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12392861.png)
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
